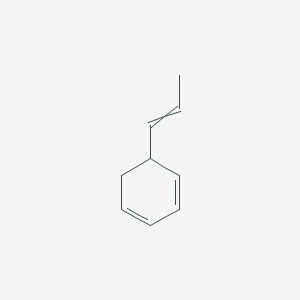
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of cyclohexadiene and is characterized by the presence of a prop-1-en-1-yl group attached to the cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-1,3-diene with prop-1-en-1-yl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexa-1,3-diene, followed by the addition of the prop-1-en-1-yl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield . Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, and the reaction can be carried out at elevated temperatures and pressures to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, acids, and other electrophiles
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological macromolecules. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A parent compound with similar structural features but lacking the prop-1-en-1-yl group.
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: An isomer with a different position of the double bond.
p-Mentha-1,5,8-triene: A related compound with additional methyl groups and different substitution patterns.
Uniqueness
. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
344902-11-0 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
5-prop-1-enylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h2-7,9H,8H2,1H3 |
InChI Key |
NPJIWIGDFUURAR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


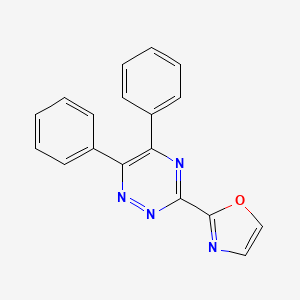
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
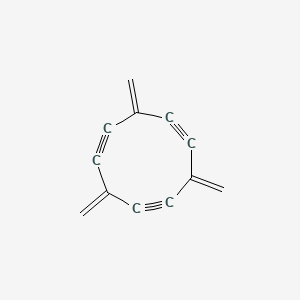
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)

![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)

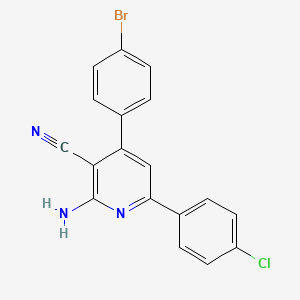

![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
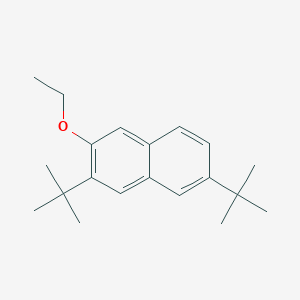
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
